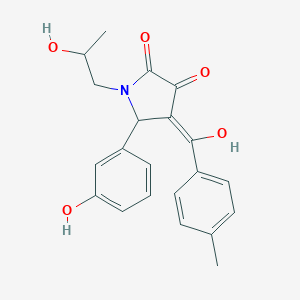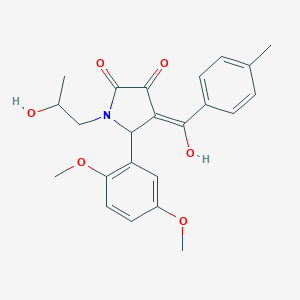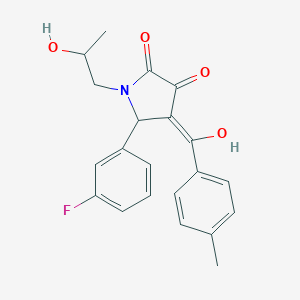
Dimethyl 2-(4-fluorophenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(4-fluorophenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate (also known as DFTD) is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a member of the cyclohexadiene family of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of DFTD is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. DFTD has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
DFTD has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. DFTD has also been shown to have antitumor effects, which make it a potential candidate for the development of new cancer drugs. In addition, DFTD has been shown to have fluorescent properties, which make it a potential candidate for use in imaging studies.
実験室実験の利点と制限
One of the advantages of using DFTD in lab experiments is its unique properties, which make it a useful tool for studying a variety of biological processes. However, there are also limitations to using DFTD in lab experiments. One limitation is the complex synthesis method, which requires specialized equipment and expertise. Another limitation is the high cost of the compound, which may limit its use in certain experiments.
将来の方向性
There are many future directions for the use of DFTD in scientific research. One direction is the development of new drugs for the treatment of pain and inflammation. Another direction is the development of new cancer drugs. DFTD could also be used in the development of new imaging probes for use in diagnostic and therapeutic applications. In addition, the mechanism of action of DFTD could be further studied to better understand its effects on biological processes.
Conclusion:
In conclusion, DFTD is a chemical compound that has many unique properties that make it a useful tool for scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor effects, and has been used as a fluorescent probe for imaging studies. The complex synthesis method and high cost of the compound are limitations to its use in lab experiments, but there are many future directions for its use in the development of new drugs and imaging probes.
合成法
The synthesis method for DFTD involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-fluorobenzaldehyde with methyl acetoacetate in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-toluidine in the presence of a catalyst to form the final product, DFTD. The purity of the final product can be improved by recrystallization or column chromatography.
科学的研究の応用
DFTD has a wide range of scientific research applications due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and antitumor effects. DFTD has also been used as a fluorescent probe for imaging studies. It has been used in the development of new drugs for the treatment of cancer and other diseases.
特性
分子式 |
C24H24FNO4 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
dimethyl 2-(4-fluorophenyl)-6-methyl-4-(4-methylanilino)cyclohexa-3,5-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H24FNO4/c1-14-5-11-18(12-6-14)26-19-13-15(2)20(23(27)29-3)21(22(19)24(28)30-4)16-7-9-17(25)10-8-16/h5-13,20-21,26H,1-4H3 |
InChIキー |
NBRAHZGCBSZXDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C(C(C(=C2)C)C(=O)OC)C3=CC=C(C=C3)F)C(=O)OC |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C(C(C(=C2)C)C(=O)OC)C3=CC=C(C=C3)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282223.png)





![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282231.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282232.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282233.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282234.png)
![N,N-diethyl-5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282237.png)
![Benzyl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282238.png)
![Isopropyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282241.png)